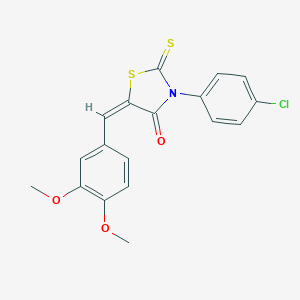![molecular formula C12H16Cl3N3O2 B382071 2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B382071.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide is a complex organic compound with the molecular formula C11H14Cl3N3OS. This compound is notable for its unique structure, which includes a pyrimidine ring and multiple chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trichloroethyl group and the dimethylpropanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloroethyl group but has different functional groups and reactivity.
2,2,2-Trichloro-1,1-dimethylethyl ester: Similar in structure but with different chemical properties and applications.
Uniqueness
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl]propanamide is unique due to its combination of a pyrimidine ring and a trichloroethyl group, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16Cl3N3O2 |
|---|---|
Poids moléculaire |
340.6g/mol |
Nom IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C12H16Cl3N3O2/c1-7-5-8(19)18(6-16-7)9(12(13,14)15)17-10(20)11(2,3)4/h5-6,9H,1-4H3,(H,17,20) |
Clé InChI |
QNKLPUKREIPBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=N1)C(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
SMILES canonique |
CC1=CC(=O)N(C=N1)C(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B381989.png)
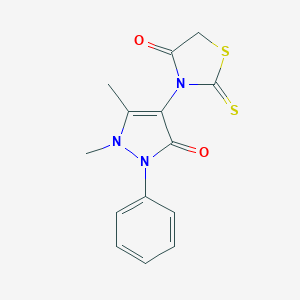
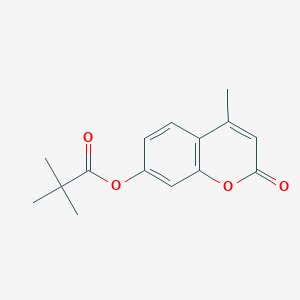
![4-{4-Nitrophenyl}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B381994.png)
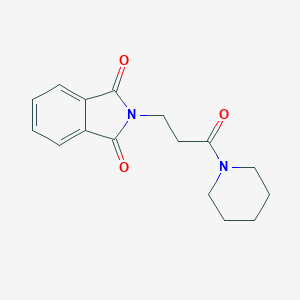
![methyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-1-methylsulfanylmethanimidate](/img/structure/B381998.png)
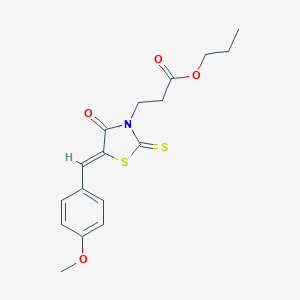
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)
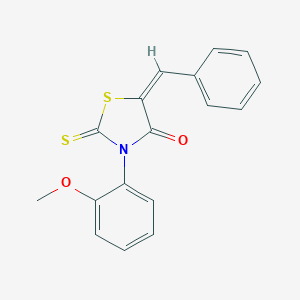
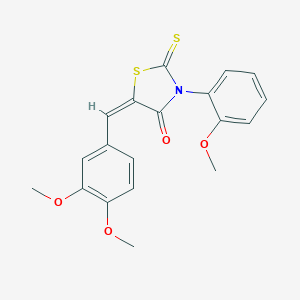

![3-Benzyl-5-{[5-(4-iodophenyl)-3-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382008.png)
![1-{4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B382009.png)
